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Foundational

Thermodynamic Stability and Isomeric Profiling of 3-Methyl-2,5-Hexadiene: A Comprehensive Technical Guide

Executive Summary & Nomenclature Clarification In advanced synthetic chemistry and drug development, the precise control of stereocenters and double-bond geometry is paramount. The molecule commonly referred to in legacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In advanced synthetic chemistry and drug development, the precise control of stereocenters and double-bond geometry is paramount. The molecule commonly referred to in legacy literature as1[1] is a non-conjugated 1,4-diene. However, as application scientists, we must align our structural profiling with rigorous IUPAC standards to ensure analytical accuracy (particularly for 2D-NMR assignments).

By numbering the carbon chain to give the lowest possible locants to the double bonds, the correct IUPAC designation for this scaffold is 4-methylhexa-1,4-diene (CAS 761-76-2)[2]. This guide explores the thermodynamic stability of its (E) and (Z) stereoisomers, detailing the mechanistic causality behind their energy landscapes and providing a self-validating experimental protocol for thermodynamic equilibration.

Structural & Thermodynamic Profiling

The thermodynamic stability of isolated dienes is governed by a delicate balance of hyperconjugation and steric relief. In 4-methylhexa-1,4-diene, the internal C4=C5 double bond is trisubstituted, presenting two distinct stereoisomers: (E) and (Z).

  • The (Z)-Isomer (Kinetic/High Energy): In the (Z)-configuration, the bulky allyl group (-CH₂-CH=CH₂) on C4 is forced into a cis relationship with the methyl group on C5. This induces severe A(1,2) allylic strain. The flexible sp³-hybridized C3 carbon experiences restricted conformational freedom due to van der Waals repulsion with the C5-methyl group, destabilizing the ground state[3].

  • The (E)-Isomer (Thermodynamic Minimum): The (E)-isomer places the sterically demanding allyl group and the C5-methyl group in a trans geometry. While this forces the C4-methyl and C5-methyl groups into a cis relationship, the steric penalty of a methyl-methyl interaction (~1.0 kcal/mol) is significantly lower than that of a methyl-allyl interaction. Consequently, the (E)-isomer represents the global thermodynamic minimum[4].

G Z_isomer (Z)-4-methylhexa-1,4-diene (Higher Energy, Steric Clash) TS Radical Intermediate (Free C4-C5 Rotation) Z_isomer->TS + I• (Reversible Addition) E_isomer (E)-4-methylhexa-1,4-diene (Thermodynamic Minimum) TS->E_isomer - I• (Elimination) E_isomer->TS + I•

Fig 1: Iodine-catalyzed radical isomerization pathway between Z and E isomers.

Causality in Experimental Design: Why Iodine Catalysis?

To empirically determine the thermodynamic equilibrium of these isomers, one must choose a catalyst that facilitates cis-trans isomerization without triggering side reactions.

The Danger of Acid Catalysis: Acid-catalyzed equilibration of 1,4-dienes is fundamentally flawed. Protonation of the C4=C5 bond yields a tertiary carbocation at C4. A subsequent rapid 1,2-hydride shift from C3 generates a highly stable allylic carbocation, which then deprotonates to form a thermodynamically superior conjugated 1,3-diene (e.g., 4-methylhexa-1,3-diene).

The Iodine Radical Advantage: To isolate the (E)/(Z) thermodynamic equilibrium without positional isomerization, we employ mild iodine radical catalysis. Iodine radicals (I•) reversibly add to the double bond, converting the π-bond into a freely rotating σ-bond (the radical intermediate). Subsequent elimination of the iodine radical reforms the double bond in the most thermodynamically stable ratio. Because the intermediate alkyl radicals do not undergo facile 1,2-hydrogen shifts, the 1,4-diene backbone is perfectly preserved.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system : the reaction is monitored longitudinally, and equilibrium is only confirmed when the isomeric ratio remains static across three consecutive analytical timepoints.

Step 1: Substrate Preparation

  • Dissolve 10.0 mmol of the 4-methylhexa-1,4-diene isomeric mixture in 20 mL of anhydrous toluene under an argon atmosphere.

  • Extract a 50 µL baseline aliquot, dilute in hexane, and analyze via GC-FID to establish the initial (E)/(Z) ratio.

Step 2: Catalytic Equilibration

  • Add 0.1 mmol (1 mol%) of resublimed iodine (I₂) to the reaction flask.

  • Heat the mixture to 80°C using a temperature-controlled oil bath equipped with a reflux condenser.

  • Protect the flask from ambient light to prevent uncontrolled photochemical side reactions.

Step 3: Longitudinal Sampling & Quenching

  • Withdraw 100 µL aliquots every 2 hours.

  • Immediately quench each aliquot by vigorously shaking it with 0.5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce the iodine catalyst and halt isomerization.

  • Extract the organic layer with 1 mL of GC-grade hexane and dry over anhydrous Na₂SO₄.

Step 4: Analytical Quantification

  • GC-FID: Inject the samples into a Gas Chromatograph equipped with a Flame Ionization Detector (using a high-polarity capillary column like DB-WAX) to quantify the (E) and (Z) peaks. Equilibrium is validated when the ratio plateaus (typically ~85:15).

  • 2D-NOESY NMR: Isolate the major peak via preparative HPLC and subject it to 2D-NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the C4-methyl and C5-methyl protons definitively confirms the (E)-geometry.

Workflow step1 Step 1: Substrate Prep Isomeric mixture of 4-methylhexa-1,4-diene step2 Step 2: Catalytic Equilibration 1 mol% I2 in Toluene, 80°C, 24h step1->step2 step3 Step 3: Quenching & Extraction Na2S2O3 wash to remove I2, Hexane extraction step2->step3 step4 Step 4: Analytical Quantification GC-FID (Ratio) & 2D-NOESY NMR (Structure) step3->step4

Fig 2: Step-by-step experimental workflow for thermodynamic equilibration.

Quantitative Data Presentation

The following tables summarize the structural parameters and expected empirical outcomes based on the thermodynamic profiling of the isomers.

Table 1: Physicochemical Properties of 4-Methylhexa-1,4-diene Isomers
Property(E)-Isomer(Z)-Isomer
IUPAC Name (4E)-4-methylhexa-1,4-diene(4Z)-4-methylhexa-1,4-diene
Legacy Name (E)-3-methyl-2,5-hexadiene(Z)-3-methyl-2,5-hexadiene
PubChem CID CID 22140139CID 56627097
Molecular Weight 96.17 g/mol 96.17 g/mol
Steric Strain Low (Allyl/Methyl trans)High (Allyl/Methyl cis)
Relative Stability Global Minimum (0 kcal/mol)+1.2 kcal/mol (approx.)
Table 2: Thermodynamic Equilibration Results (80°C, Toluene)
ParameterValue / Observation
Initial Ratio (Substrate) Variable (e.g., 50:50 E:Z)
Equilibrium Ratio (E:Z) ~ 85 : 15
Catalyst System 1 mol% Iodine (I₂)
Equilibration Time 24 Hours
Side Products (Conjugated) < 1% (GC-FID validation)

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Exploratory

Infrared Spectroscopy of 3-Methyl-2,5-hexadiene: Vibrational Assignments, Nomenclature Causality, and Analytical Protocols

Executive Summary The structural framework of 3-methyl-2,5-hexadiene presents a unique analytical case study in vibrational spectroscopy. As an isolated diene containing both a terminal vinyl group and a trisubstituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural framework of 3-methyl-2,5-hexadiene presents a unique analytical case study in vibrational spectroscopy. As an isolated diene containing both a terminal vinyl group and a trisubstituted alkene, it offers a rich infrared (IR) fingerprint. This whitepaper provides an authoritative guide to the IR spectral interpretation of this molecule, resolves legacy nomenclature discrepancies, and establishes a self-validating experimental protocol for Attenuated Total Reflectance (ATR) FTIR analysis.

Nomenclature Causality & Structural Identity

In chemical literature, commercial databases, and legacy inventories, this molecule is frequently listed under the non-standard name 3-methyl-2,5-hexadiene [1]. However, applying strict IUPAC nomenclature rules reveals a different standard designation.

IUPAC rules dictate that the principal carbon chain must be numbered to assign the lowest possible locants to the primary functional groups (the double bonds).

  • If numbered from left to right based on the legacy name, the double bonds sit at positions 2 and 5 (a 2,5-diene).

  • If the exact same 6-carbon chain is numbered from the opposite terminus, the double bonds sit at positions 1 and 4.

Because the locant set (1,4) is numerically lower than (2,5), the correct IUPAC designation is 4-methyl-1,4-hexadiene [2]. This structural identity is unequivocally confirmed by their shared InChIKey connectivity layer (JBVMSEMQJGGOFR) across chemical databases[1],[2].

Table 1: Chemical Identity Parameters
ParameterValue
Legacy / Commercial Name 3-methyl-2,5-hexadiene
IUPAC Name 4-methylhexa-1,4-diene
CAS Registry Numbers 761-76-2 (undefined stereo), 1116-90-1
Molecular Formula C₇H₁₂
Structural Connectivity CH₂=CH–CH₂–C(CH₃)=CH–CH₃

Vibrational Band Assignments & Causality

The IR spectrum of 4-methyl-1,4-hexadiene is dominated by the localized vibrational modes of its distinct sp² and sp³ hybridized functional groups[3]. Crucially, because the two double bonds are separated by an sp³-hybridized methylene bridge (C3), this molecule is an isolated diene . It lacks π-conjugation. This physical causality explains why the C=C stretching frequencies are not red-shifted to lower wavenumbers (which typically occur near ~1600 cm⁻¹ for conjugated systems) but instead appear at their standard, higher-energy isolated positions.

High-Frequency Region (>2800 cm⁻¹)

The sp² C-H stretching vibrations occur above 3000 cm⁻¹. The terminal vinyl group (=CH₂) exhibits a characteristic asymmetric stretch near 3085 cm⁻¹, while the =CH– stretches for both the vinyl and trisubstituted alkenes overlap near 3015 cm⁻¹. Below 3000 cm⁻¹, the methyl (-CH₃) and bis-allylic methylene (-CH₂-) groups produce strong sp³ C-H stretching bands between 2850 and 2960 cm⁻¹.

Carbonyl/Alkene Region (1700–1600 cm⁻¹)

Two distinct C=C stretching frequencies are observed. The terminal vinyl group absorbs near 1640 cm⁻¹. The more highly substituted internal alkene absorbs at a slightly higher frequency (~1670 cm⁻¹), though with weaker intensity due to a smaller change in the dynamic dipole moment during the vibration.

Fingerprint & Out-of-Plane (OOP) Region (<1000 cm⁻¹)

This region is highly diagnostic for alkene substitution patterns. The vinyl group produces two intense out-of-plane (OOP) bending bands at approximately 990 cm⁻¹ and 910 cm⁻¹. The trisubstituted alkene yields a single, broad OOP bend in the 800–840 cm⁻¹ range.

Table 2: Diagnostic IR Absorption Bands for 4-methyl-1,4-hexadiene
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3085 MediumVinyl (=CH₂)sp² C-H asymmetric stretch
~3015 MediumVinyl / Internalsp² C-H stretch
~2960, 2870 StrongMethyl (-CH₃)sp³ C-H stretch (asymmetric/symmetric)
~2925, 2855 StrongMethylene (-CH₂-)sp³ C-H stretch (asymmetric/symmetric)
~1670 WeakTrisubstituted AlkeneC=C stretch (isolated)
~1640 MediumVinyl AlkeneC=C stretch (isolated)
~1450 MediumAlkyl (-CH₂-, -CH₃)C-H bending (scissoring/asymmetric)
~1375 MediumMethyl (-CH₃)C-H symmetric bend (umbrella)
~990 StrongVinyl (-CH=CH₂)sp² C-H out-of-plane bend
~910 StrongVinyl (-CH=CH₂)sp² C-H out-of-plane bend
~800–840 StrongTrisubstituted Alkenesp² C-H out-of-plane bend

Self-Validating ATR-FTIR Experimental Protocol

To obtain high-fidelity spectral data for liquid dienes, an Attenuated Total Reflectance (ATR) FTIR methodology is preferred over traditional transmission cells. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: System Initialization & Purge Purge the spectrometer optical bench with dry nitrogen for 15 minutes. Causality: This eliminates atmospheric H₂O vapor and CO₂ interferences, which can mask critical regions (e.g., the ~1640 cm⁻¹ C=C stretch overlapping with H₂O bending).

Step 2: Crystal Cleaning & Background Validation (Self-Validation Step) Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) on the dry crystal. Causality: The background scan acts as a system validation. If the baseline is not perfectly flat (e.g., residual C-H stretches near 2900 cm⁻¹ are observed), the crystal is contaminated. The workflow must be halted and the crystal recleaned to prevent artifact integration into the sample spectrum.

Step 3: Sample Application Deposit 1–2 drops of neat 4-methyl-1,4-hexadiene directly onto the ATR crystal, ensuring complete coverage of the evanescent wave active area. Place a volatile cover over the sample anvil. Causality: Because the diene is highly volatile (boiling point ~87 °C), covering it prevents rapid evaporation during the scan, which would otherwise cause dynamic baseline drift.

Step 4: Spectral Acquisition Acquire the sample spectrum using the exact parameters used for the background (32 scans, 4 cm⁻¹ resolution). Causality: Matching acquisition parameters ensures mathematical validity during the Fourier transform ratioing process.

Step 5: Mathematical Processing (ATR Correction) Apply an ATR correction algorithm to the raw spectrum, followed by a baseline correction. Causality: The depth of penetration of the IR evanescent wave in ATR is wavelength-dependent (it penetrates deeper at lower wavenumbers). The ATR correction normalizes the spectrum to resemble a standard transmission spectrum, ensuring accurate relative peak intensities for the critical OOP bending modes (<1000 cm⁻¹).

Experimental Workflow Visualization

ATR_Workflow N1 1. System Purge & Initialization N2 2. Background Scan (Air) Self-Validation Step N1->N2 N3 3. System Check: Baseline Flatness? N2->N3 N4 4. Apply Neat Liquid Sample (4-methyl-1,4-hexadiene) N3->N4  Pass (No Contaminants) N8 Reclean Crystal N3->N8  Fail N5 5. Spectral Acquisition (32 Scans, 4 cm⁻¹) N4->N5 N6 6. Data Processing (ATR & Baseline Correction) N5->N6 N7 7. Peak Picking & Band Assignment N6->N7 N8->N2

Figure 1: Self-validating ATR-FTIR workflow for liquid diene analysis.

References

  • [2] 1,4-Hexadiene, 4-methyl-. National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69. URL:[Link]

Sources

Foundational

Mechanistic Dynamics of Methylhexadiene Thermal Isomerization: 1,4-Diene Pathways and [3,3]-Sigmatropic Shifts

Executive Summary In the realm of synthetic organic chemistry and drug development, the thermal isomerization of dienes serves as a foundational tool for complex scaffold construction. This technical guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, the thermal isomerization of dienes serves as a foundational tool for complex scaffold construction. This technical guide provides an in-depth mechanistic analysis of the thermal isomerization of methylhexadienes. We specifically address the substrate 3-methyl-2,5-hexadiene—systematically named 4-methyl-1,4-hexadiene—and contrast its non-concerted pathways with the hallmark concerted pericyclic shifts of its structural isomer, 3-methyl-1,5-hexadiene.

Nomenclature and Structural Grounding

In legacy literature and certain industrial patents, "3-methyl-2,5-hexadiene" is frequently used to describe a diene with double bonds at the 2 and 5 positions relative to a methyl group. However, under strict IUPAC nomenclature, numbering must grant the lowest locants to the double bonds, making the correct systematic name[1].

Understanding this structural distinction is critical for researchers, as the spacing between the pi-systems dictates the available thermal isomerization pathways:

  • 1,4-Dienes (e.g., 4-methyl-1,4-hexadiene): Separated by a single methylene bridge (skipped dienes). They lack the orbital overlap required to undergo concerted [3,3]-sigmatropic shifts. Instead, thermal treatment induces diradical-mediated geometric isomerization or requires transition-metal catalysis for double-bond migration to conjugated thermodynamic sinks[2].

  • 1,5-Dienes (e.g., 3-methyl-1,5-hexadiene): Separated by two sp³ carbons. These are the quintessential substrates for the thermally allowed, concerted Cope rearrangement[3].

Mechanistic Pathways of Thermal Isomerization

Non-Concerted Geometric Isomerization of 4-Methyl-1,4-hexadiene

Because 4-methyl-1,4-hexadiene lacks the necessary orbital overlap for a concerted pericyclic reaction, purely thermal isomerization requires overcoming a high activation barrier (~45-50 kcal/mol) to homolytically cleave the pi-bond. At temperatures exceeding 250°C, the molecule enters a diradical transition state, allowing free rotation around the C-C sigma bond before reforming the pi-bond. This establishes a thermodynamic equilibrium between the [2]. At equilibrium, the less sterically hindered trans-isomer typically predominates. To achieve double-bond migration to a more stable conjugated diene (e.g., 4-methyl-1,3-hexadiene), catalytic mediation (such as Ruthenium or Molybdenum complexes) is generally required to facilitate metal-hydride shifts[2].

Mechanism_14_Diene A 4-Methyl-1,4-hexadiene (3-Methyl-2,5-hexadiene) B Diradical Transition State (High Temp) A->B Thermal (>250°C) D Conjugated Dienes (e.g., 4-Methyl-1,3-hexadiene) A->D Metal Catalysis (Ru/Mo) C Geometric Isomers (cis/trans equilibrium) B->C Bond Rotation

Mechanistic pathways for 1,4-diene isomerization via thermal and catalytic routes.

The Pericyclic Paradigm: Cope Rearrangement of 3-Methyl-1,5-hexadiene

For drug development professionals leveraging diene isomerization for complex scaffold synthesis, the Cope rearrangement of 1,5-dienes is far more synthetically useful. When 3-methyl-1,5-hexadiene is heated to ~300°C, it undergoes a [3,3]-sigmatropic shift to yield [3].

Causality of the Mechanism: The reaction proceeds via a highly ordered, six-membered chair-like transition state. The orbital symmetry is conserved (a[π2s + σ2s + π2s] process), making it thermally allowed under [4]. The driving force is the relief of steric strain and the formation of more highly substituted, thermodynamically stable double bonds[3].

Cope_Rearrangement A 3-Methyl-1,5-hexadiene B Chair-like Transition State A->B [3,3]-Sigmatropic Shift (Δ 300°C) C 1,5-Heptadiene B->C Concerted Bond Reorganization

Concerted Cope rearrangement of 3-methyl-1,5-hexadiene to 1,5-heptadiene.

Quantitative Data Presentation

To facilitate rapid comparison, the thermodynamic and kinetic parameters of these isomerizations are summarized below.

SubstrateIsomerization TypePrimary ProductTemp Req.Activation Energy (Ea)Mechanism
4-Methyl-1,4-hexadiene Geometric (cis/trans)trans-4-methyl-1,4-hexadiene>250°C~45-50 kcal/molDiradical rotation
4-Methyl-1,4-hexadiene Catalytic Migration4-Methyl-1,3-hexadiene60-150°CCatalyst dependentMetal-hydride shift
3-Methyl-1,5-hexadiene Cope Rearrangement1,5-Heptadiene250-300°C~33 kcal/molConcerted [3,3]-shift

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol describes the thermal isomerization of methylhexadienes using a sealed-ampoule technique, coupled with rigorous analytical validation.

Step-by-Step Methodology:

  • Substrate Preparation & Degassing: Transfer 5.0 mmol of the diene substrate into a heavy-walled borosilicate glass ampoule. Perform three cycles of freeze-pump-thaw degassing using liquid nitrogen to remove dissolved oxygen. Causality: Oxygen must be excluded to prevent competitive auto-oxidation and radical polymerization of the diene at elevated temperatures.

  • Thermal Reactor Sealing: Seal the ampoule under a high vacuum (10⁻³ Torr) using an oxygen-methane torch.

  • Thermal Isomerization: Submerge the sealed ampoule in a temperature-controlled fluidized sand bath pre-heated to 300°C for 4 hours. Causality: A sand bath provides superior thermal mass and uniform heat distribution compared to oil baths, which rapidly degrade and smoke at 300°C.

  • Quenching: Remove the ampoule and immediately quench in a dry ice/acetone bath (-78°C). Causality: Rapid cooling traps the kinetic/thermodynamic product distribution and prevents retro-rearrangement during the cool-down phase.

  • Analytical Validation: Open the ampoule and analyze the crude mixture via GC-MS (using a capillary column like HP-5MS) to determine the isomer ratio. Confirm structural connectivity via ¹H and ¹³C NMR spectroscopy in CDCl₃. For 1,5-heptadiene, look for the disappearance of the terminal vinyl protons and the emergence of internal olefinic signals.

Workflow S1 Step 1: Degassing Freeze-Pump-Thaw to remove O2 S2 Step 2: Thermal Reactor Sealed Ampoule at 300°C S1->S2 S3 Step 3: Quenching Rapid Cooling to -78°C S2->S3 S4 Step 4: Analytical Validation GC-MS & NMR S3->S4

Experimental workflow for the thermal isomerization of methylhexadienes.

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Exploratory

3-methyl-2,5-hexadiene physical and chemical properties data sheet

Prepared by: Gemini, Senior Application Scientist Introduction This technical guide provides a comprehensive overview of 3-methyl-2,5-hexadiene (CAS No. 761-76-2), a non-conjugated diene of interest to researchers in org...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of 3-methyl-2,5-hexadiene (CAS No. 761-76-2), a non-conjugated diene of interest to researchers in organic synthesis and materials science. As a Senior Application Scientist, it is crucial to note that while this compound is structurally defined, there is a notable scarcity of specific, publicly available experimental data in the scientific literature and chemical databases. This guide, therefore, aims to provide a thorough understanding of 3-methyl-2,5-hexadiene by contextualizing its properties within the broader class of non-conjugated dienes and by presenting comparative data from its close structural isomers. This approach is designed to offer researchers and drug development professionals a robust framework for anticipating its behavior and handling requirements.

Compound Identification

  • IUPAC Name: 3-methyl-2,5-hexadiene

  • CAS Number: 761-76-2

  • Molecular Formula: C₇H₁₂

  • Molecular Weight: 96.17 g/mol

  • Chemical Structure:

Physicochemical Properties: A Comparative Analysis

Property3-methyl-1,5-hexadiene[1][2][3]2-methyl-1,5-hexadiene[4][5]3-methyl-2,4-hexadiene (conjugated)[6][7]
CAS Number 1541-33-94049-81-428823-42-9
Boiling Point 81.3 °C at 760 mmHg92 °C108.0 °C (381.15 K)
Density 0.714 g/cm³0.712 g/mL at 25 °CNot Available
Refractive Index 1.4171.417Not Available
Vapor Pressure 91.7 mmHg at 25°C>1 (vs air)Not Available

Spectroscopic Data

Specific spectroscopic data for 3-methyl-2,5-hexadiene is not available in public databases. However, based on its structure as a non-conjugated diene, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include those in the vinyl region (approx. 4.9-5.9 ppm) for the protons on the double bonds, an allylic proton signal, and signals for the methyl and methylene groups in the aliphatic region. The splitting patterns would be complex due to coupling between adjacent protons.

  • ¹³C NMR: Signals for the sp² hybridized carbons of the double bonds would appear downfield (approx. 110-140 ppm), while the sp³ hybridized carbons of the methyl and methylene groups would appear upfield.

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for:

  • C-H stretching of the vinyl groups (approx. 3010-3095 cm⁻¹)

  • C=C stretching of the double bonds (approx. 1640-1680 cm⁻¹)

  • C-H stretching of the aliphatic portions (approx. 2850-2960 cm⁻¹)

Mass Spectrometry (MS): The molecular ion peak would be observed at an m/z of 96.17. Fragmentation patterns would likely involve cleavage at the allylic positions and loss of small alkyl fragments.

Chemical Properties and Reactivity

As a non-conjugated diene, the two double bonds in 3-methyl-2,5-hexadiene are separated by more than one single bond. This isolation means they generally react independently of one another, much like simple alkenes.[8][9][10]

  • Stability: Non-conjugated dienes are generally less stable than their conjugated isomers due to the absence of resonance stabilization.[8][9][10] The pi electrons are localized to their respective double bonds.

  • Reactivity: The double bonds will undergo typical electrophilic addition reactions with reagents such as hydrogen halides (HBr, HCl) and halogens (Br₂, Cl₂). Oxidation reactions with agents like potassium permanganate or ozone will also cleave the double bonds. Due to the isolated nature of the double bonds, they are more reactive towards electrophilic addition compared to conjugated dienes.[9]

A common reaction pathway for dienes is addition. The following diagram illustrates a generalized electrophilic addition to a non-conjugated diene.

Caption: Generalized mechanism of electrophilic addition to a non-conjugated diene.

Synthesis

Specific, high-yield synthesis routes for 3-methyl-2,5-hexadiene are not well-documented in readily accessible literature. General methods for the synthesis of non-conjugated dienes often involve elimination reactions of diols or dihalides, or coupling reactions of appropriate alkenyl halides. For its isomer, 3-methyl-1,5-hexadiene, a known preparation method involves the reaction of 1,5-hexadiene with trimethylaluminum.[1]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 3-methyl-2,5-hexadiene. However, based on its chemical structure as a low molecular weight, flammable hydrocarbon, the following precautions should be taken:

  • Flammability: Assumed to be a highly flammable liquid.[11][12] Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Containers should be kept tightly closed in a cool, well-ventilated area.[11]

  • Inhalation: Vapors may cause dizziness or drowsiness. Use in a well-ventilated area or with a fume hood.

  • Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ingestion: Aspiration hazard is possible if swallowed.[11] Do not induce vomiting. Seek immediate medical attention.

Conclusion

3-methyl-2,5-hexadiene is a non-conjugated diene for which specific experimental data is limited in the public domain. This guide provides a framework for understanding its likely physical and chemical properties through comparison with its isomers and the general characteristics of non-conjugated dienes. Researchers should exercise caution and adhere to standard safety protocols for flammable liquid hydrocarbons when handling this compound. Further experimental investigation is required to fully characterize its properties and reactivity.

References

  • Fiveable. (2025, August 15). Nonconjugated Dienes: Organic Chemistry Study Guide. Fiveable. [Link]

  • Dienes: Understanding Stability, Resonance Energy, and Kinetic vs Thermodynamic Control. (n.d.). Toppr. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conjugated Dienes. [Link]

  • Properties of Dienes. (n.d.). Orgoreview. [Link]

  • YouTube. (2021, February 22). 32a: Properties of dienes. [Link]

  • ChemBK. (2024, April 9). 3-METHYL-1,5-HEXADIENE. [Link]

  • Chem Service, Inc. (2017, October 24). 8 - SAFETY DATA SHEET. [Link]

  • LookChem. (n.d.). Cas 1541-33-9,3-METHYL-1,5-HEXADIENE. [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-3-methylene-1,5-hexadiene. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Production of 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one from 5-hydroxymethylfurfural. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,4-Hexadiene, 3-methyl- (CAS 28823-42-9). [Link]

  • Stenutz. (n.d.). 3-ethyl-2-methyl-1,5-hexadiene. [Link]

  • PubChem. (n.d.). 3-Methyl-2,5-cyclohexadienone. [Link]

  • ResearchGate. (n.d.). Production of 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one from 5-hydroxymethylfurfural | Request PDF. [Link]

  • NIST. (n.d.). 2,4-Hexadiene, 3-methyl-. [Link]

  • PubChemLite. (n.d.). 3-methyl-2,4-hexadiene (C7H12). [Link]

  • Chemical Synthesis Database. (2025, May 20). 2,5-dimethyl-1,5-hexadiene. [Link]

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Synthesis of simple derivatives of (2Z,4Z)-3-methyl-2,4-hexadienedioic acid. [Link]

  • PubChem. (n.d.). 3-Methyl-1,4-hexadiene. [Link]

  • PubChem. (n.d.). 2,3,5-Trimethyl-2,4-hexadiene. [Link]

Sources

Foundational

electron ionization mass spectra of 3-methyl-2,5-hexadiene

An in-depth analysis of the electron ionization mass spectrometry (EI-MS) of 3-methyl-2,5-hexadiene requires a rigorous understanding of gas-phase ion thermochemistry and allylic fragmentation mechanics. As a non-conjuga...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the electron ionization mass spectrometry (EI-MS) of 3-methyl-2,5-hexadiene requires a rigorous understanding of gas-phase ion thermochemistry and allylic fragmentation mechanics. As a non-conjugated diene, its structural elucidation relies heavily on the predictable cleavage of bis-allylic bonds.

This technical guide provides researchers and analytical scientists with a comprehensive framework for acquiring, interpreting, and validating the EI-MS spectral data of 3-methyl-2,5-hexadiene, ensuring high-fidelity structural characterization in complex organic matrices.

Fundamental Principles of EI-MS for Dienes

Electron Ionization (EI) at 70 electron volts (eV) is the gold standard for generating highly reproducible mass spectra[1]. When 3-methyl-2,5-hexadiene ( C7​H12​ , MW = 96.17 g/mol ) is subjected to the 70 eV electron beam, the molecule absorbs approximately 10–20 eV of internal energy. This excess energy rapidly distributes across the vibrational modes of the radical cation ( M∙+ ), driving unimolecular dissociation pathways.

For 3-methyl-2,5-hexadiene (structure: CH3​−CH=C(CH3​)−CH2​−CH=CH2​ ), the causality of fragmentation is governed by the bis-allylic nature of the C4 methylene group. The C3–C4 and C4–C5 bonds are significantly weakened due to the resonance stabilization afforded to the resulting product cations. Consequently, the mass spectrum is dominated by fragments resulting from the cleavage of these specific bonds, rather than random alkane-like backbone scission.

Mass Spectral Profile & Quantitative Data

The EI-MS spectrum of 3-methyl-2,5-hexadiene is characterized by a distinct molecular ion peak and a series of intense lower-mass fragments. The table below summarizes the quantitative data and the mechanistic origin of each major peak[1, 2].

m/zRelative Abundance (%)Fragment IonNeutral LossMechanistic Origin
96 15 – 25 [C7​H12​]∙+ NoneMolecular Ion: Stable enough to be visible due to double-bond stabilization.
81 40 – 60 [C6​H9​]+ ∙CH3​ (15 Da)Allylic Cleavage: Loss of the C3-methyl group, yielding a resonance-stabilized cation.
67 20 – 30 [C5​H7​]+ ∙C2​H5​ (29 Da)Complex Cleavage: Loss of an ethyl radical via internal rearrangement.
55 80 – 100 [C4​H7​]+ ∙C3​H5​ (41 Da)Bis-Allylic Cleavage (C3-C4): Loss of an allyl radical; charge retained on the methylpropenyl fragment.
41 60 – 80 [C3​H5​]+ ∙C4​H7​ (55 Da)Bis-Allylic Cleavage (C3-C4): Charge retention on the allyl cation.
39 30 – 50 [C3​H3​]+ H2​ (2 Da) from m/z 41Dehydrogenation: Formation of the highly stable cyclopropenyl cation.

Mechanistic Pathway Visualization

The fragmentation cascade is a competitive process dictated by Stevenson's Rule, which states that during a cleavage event, the positive charge will preferentially reside on the fragment with the lower ionization energy.

Fragmentation M Molecular Ion [C7H12]•+ m/z 96 F81 Allylic Cation [C6H9]+ m/z 81 M->F81 - •CH3 (15 Da) Loss of C3-Methyl F55 Methylpropenyl Cation [C4H7]+ m/z 55 M->F55 - •C3H5 (41 Da) C3-C4 Bis-Allylic Cleavage F41 Allyl Cation [C3H5]+ m/z 41 M->F41 - •C4H7 (55 Da) C3-C4 Bis-Allylic Cleavage F39 Cyclopropenyl Cation [C3H3]+ m/z 39 F41->F39 - H2 (2 Da) Dehydrogenation

EI-MS Fragmentation Pathway of 3-methyl-2,5-hexadiene

Self-Validating Experimental Protocol for GC-MS Analysis

To ensure absolute trustworthiness and reproducibility, the analytical workflow must be designed as a self-validating system . This means the instrument's performance and the chromatographic integrity are continuously verified against internal benchmarks during the run [3].

Phase 1: Instrument Tuning and Calibration
  • PFTBA Tuning: Introduce Perfluorotributylamine (PFTBA) into the MS source. Adjust the repeller, ion focus, and entrance lens voltages until the relative abundances of m/z 69 (base peak), 219 (>35%), and 502 (>2%) meet standard 70 eV EI criteria. Causality: This ensures that the mass axis is calibrated and that high-mass transmission efficiency is optimal, preventing the artificial inflation of low-mass peaks (like m/z 41) relative to the molecular ion (m/z 96).

  • Air/Water Check: Verify that m/z 18 ( H2​O ) and m/z 28 ( N2​ ) are <5% of the m/z 69 peak. Excess background gas causes ion-molecule collisions in the source, prematurely quenching the M∙+ ion.

Phase 2: Sample Preparation
  • Dilution: Dissolve 3-methyl-2,5-hexadiene in GC-grade hexane to a concentration of 10–50 µg/mL.

  • Internal Standard Addition: Spike the sample with 1,4-Dioxane-d8 (10 µg/mL). Causality: The deuterated standard provides a stable retention time reference and a known m/z 96 (molecular ion of dioxane-d8) to validate ionization efficiency independent of the analyte [3].

Phase 3: GC Separation Parameters
  • Column Selection: Use a non-polar capillary column (e.g., HP-5MS or DB-5, 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Injection: Inject 1.0 µL in split mode (ratio 50:1) at an inlet temperature of 250 °C.

  • Oven Program:

    • Initial hold at 40 °C for 3 minutes.

    • Ramp at 10 °C/min to 150 °C.

    • Final ramp at 25 °C/min to 250 °C (hold for 2 min).

    • Causality: The low initial temperature ensures adequate focusing of the highly volatile C7 diene at the head of the column, preventing peak broadening.

Phase 4: MS Acquisition & Deconvolution
  • Acquisition: Operate the MS in full-scan mode from m/z 35 to 250. Set the solvent delay to 3.5 minutes to protect the electron multiplier from the hexane solvent front.

  • Data Processing: Utilize Automated Mass Spectral Deconvolution and Identification System (AMDIS) software to extract pure component spectra from the baseline noise. Compare the deconvoluted spectrum against the NIST Mass Spectral Library to verify the isotopic distribution of the m/z 96 peak [4].

Data Interpretation & Quality Control Insights

When analyzing the output, the ratio of m/z 55 to m/z 41 serves as a critical diagnostic metric. Because the C3-C4 bond cleavage yields both the methylpropenyl cation (m/z 55) and the allyl cation (m/z 41), their relative abundances are highly sensitive to the internal energy of the molecular ion.

  • If the m/z 41 peak drastically exceeds m/z 55, it indicates excessive thermal degradation in the GC inlet prior to ionization.

  • A healthy, self-validated run will show m/z 55 as the base peak (100%) or near-base peak, confirming that the ionization occurred purely via the 70 eV electron impact under high-vacuum conditions.

References

  • National Center for Biotechnology Information. "1,4-Hexadiene, 4-methyl-, cis- | C7H12 | CID 5367525" PubChem. Available at:[Link]

  • Energy & Fuels. "Proton Nuclear Magnetic Resonance (1H-NMR) Methodology for Monolefin Analysis: Application to Aquaprocessing-Upgraded Bitumen" ACS Publications. Available at:[Link]

  • National Institute of Standards and Technology. "1,5-Hexadiene, 3-methyl-" NIST Chemistry WebBook, SRD 69. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: 3-Methyl-2,5-Hexadiene as a Comonomer in Olefin Polymerization

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Discipline: Organometallic Catalysis & Biomaterials Engineering Mechanistic Rationale & Introduction Non-conjugated dienes are indispen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Discipline: Organometallic Catalysis & Biomaterials Engineering

Mechanistic Rationale & Introduction

Non-conjugated dienes are indispensable in the synthesis of functionalized polyolefins, acting as critical cross-linking sites in advanced elastomers such as Ethylene-Propylene-Diene Monomer (EPDM) rubber. While 1,4-hexadiene and 5-ethylidene-2-norbornene (ENB) are traditional industry choices, 3-methyl-2,5-hexadiene offers unique steric and electronic advantages for specialized applications.

The Causality of Monomer Selection: In 3-methyl-2,5-hexadiene, the terminal double bond at the 5-position is highly susceptible to transition-metal-catalyzed coordination and insertion. Conversely, the internal double bond at the 2-position is heavily shielded by the adjacent methyl group at the 3-position. This differential reactivity is critical: it ensures that only the terminal olefin participates in the chain propagation phase, preventing premature cross-linking (gelation) inside the reactor. The unreacted, sterically hindered double bond remains intact as a pendant group along the polymer backbone, providing a precisely controlled site for post-polymerization vulcanization[1]. Furthermore, the specific stereochemical pathways of diene insertion into metal-alkyl bonds dictate the final microstructure and thermal properties of these polymers[2].

Biomedical & Advanced Applications

For drug development professionals and biomaterials scientists, polyolefins modified with 3-methyl-2,5-hexadiene are highly valuable. The pendant alkene groups preserved during polymerization can undergo highly efficient thiol-ene "click" chemistry. This allows for the covalent attachment of hydrophilic polymers (e.g., Polyethylene Glycol) or active pharmaceutical ingredients (APIs) directly to the elastomer matrix. Such 3 are increasingly utilized in biomedical devices, including artificial diaphragms, compliance chambers, and drug-eluting implants[3].

Polymerization Workflow

PolymerizationWorkflow Step1 Monomer Purification (3-Methyl-2,5-Hexadiene) Step3 Coordination-Insertion (Selective Terminal Olefin Reaction) Step1->Step3 Purified Comonomer Step2 Catalyst Activation (Metallocene + MAO) Step2->Step3 Active Metal Center Step4 Chain Propagation (Ethylene/Propylene/Diene) Step3->Step4 Monomer Uptake Step5 Polymer Quench & Recovery (Preservation of Pendant Olefin) Step4->Step5 Acidified Methanol Step6 Post-Polymerization Modification (Biomedical Functionalization / Vulcanization) Step5->Step6 Thiol-Ene Click / Cross-linking

Workflow of 3-methyl-2,5-hexadiene copolymerization and post-polymerization functionalization.

Experimental Protocols

Protocol A: Monomer Purification (Self-Validating System)

Objective: Remove moisture, oxygen, and potential polymerization inhibitors. Causality: Transition metal catalysts (Ziegler-Natta/Metallocenes) are highly oxophilic. Even trace amounts of water or oxygen will irreversibly coordinate to the active metal center, terminating chain propagation and severely depressing polymer yield.

  • Transfer 50 mL of 3-methyl-2,5-hexadiene into a Schlenk flask containing 2.0 g of finely crushed Calcium Hydride (CaH₂).

  • Stir the suspension under a dry argon atmosphere at room temperature for 12 hours.

  • Perform a vacuum distillation (approx. 15–20 mmHg), discarding the first 5% of the distillate to remove highly volatile impurities, and collect the middle fraction.

  • Store the purified monomer over activated 4Å molecular sieves in a sealed ampoule protected from light.

  • Self-Validation Check: Prior to polymerization, extract a 1 mL aliquot and titrate using a Karl Fischer coulometer. The protocol is validated and the monomer is cleared for use only if the water content registers strictly below 5 ppm.

Protocol B: Metallocene-Catalyzed Copolymerization

Objective: Synthesize a functionalized polyolefin elastomer containing pendant vinyl groups. Causality: A semi-batch reactor setup is utilized to maintain a constant pressure of the gaseous monomers (ethylene/propylene) while the liquid diene is consumed. Utilizing non-conjugated dienes can sometimes lead to catalyst inhibition due to the formation of oxygenate adducts or overly strong coordination of the diene; thus, optimized mitigation strategies and specific scavenger ratios are employed[4].

  • Bake a 1.0 L stainless steel autoclave at 120°C under dynamic vacuum for 2 hours to eliminate adsorbed surface moisture. Cool to 50°C under a continuous argon purge.

  • Introduce 400 mL of anhydrous toluene as the reaction medium.

  • Inject 10 mL of the purified 3-methyl-2,5-hexadiene, followed by 5.0 mL of Methylaluminoxane (MAO, 10 wt% in toluene). Causality: MAO serves a dual purpose: it acts as a scavenger for residual impurities and as the cocatalyst to alkylate and activate the metallocene.

  • Saturate the toluene with an equimolar ethylene/propylene gas mixture at a constant pressure of 4.0 bar.

  • Initiate the reaction by injecting 2.0 µmol of rac-ethylenebis(indenyl)zirconium dichloride dissolved in 2 mL of toluene.

  • Maintain the reaction temperature at 50°C for 30 minutes.

  • Self-Validation Check: Monitor the mass flow controller continuously. A steady gas uptake confirms active chain propagation. A sudden drop in gas flow indicates catalyst poisoning or diene-induced inhibition, requiring immediate quenching and system purging.

  • Terminate the polymerization by injecting 10 mL of acidified methanol (10% HCl in methanol) to deactivate the metal center.

  • Precipitate the resulting polymer in 1.0 L of excess methanol, filter, and dry in a vacuum oven at 60°C until a constant weight is achieved.

Quantitative Data Presentation

The following table summarizes the causal relationship between the concentration of 3-methyl-2,5-hexadiene in the feed and the resulting polymer properties. As diene incorporation increases, catalyst activity experiences a minor drop due to the steric bulk of the monomer coordinating to the active center. Concurrently, the Glass Transition Temperature (Tg) rises due to the restriction of polymer chain mobility by the bulky pendant groups.

3-Methyl-2,5-Hexadiene Feed (mL)Polymer Yield (g)Catalyst Activity ( kg/mol ·h)Diene Incorporation (mol%)Glass Transition Temp, Tg (°C)
045.245,2000.0-55.4
541.841,8002.1-52.1
1036.536,5004.5-48.3
2028.428,4008.2-42.7

References

[2] Title: The Insertion Reaction of Isoprene into Metal-Ethyl Bonds in Various Transition-Metal Salt-Ethylaluminum Compound System Source: oup.com URL: 2

[1] Title: Resin composition of a modified polyolefin and a polyamide or polyester Source: google.mg (Google Patents) URL: 1

[3] Title: high flex polymers - Temarex Corporation Source: temarex.com URL: 3

[4] Title: US9382344B2 - Mitigation of catalyst inhibition in olefin polymerization Source: google.com (Google Patents) URL: 4

Sources

Application

Application Note: Regiodivergent and Asymmetric Hydroboration of 3-Methyl-2,5-hexadiene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary & Scientific Rationale 3-Methyl-2,5-hexadiene (system...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

3-Methyl-2,5-hexadiene (systematically known as 4-methyl-1,4-hexadiene) is a highly versatile, unconjugated (skipped) diene. It presents a unique chemoselective and stereochemical challenge due to the presence of two electronically and sterically distinct olefins: a terminal monosubstituted double bond and an internal trisubstituted double bond.

In classical organic synthesis, hydroboration with unhindered reagents (e.g., 9-BBN or BH₃) exhibits a strong kinetic preference for the less sterically encumbered terminal alkene, proceeding via an anti-Markovnikov pathway to yield an achiral primary organoborane[1]. However, modern drug discovery frequently demands the installation of precise stereocenters. To achieve asymmetric hydroboration on this substrate, the inherent anti-Markovnikov bias must be overridden.

This Application Note details two orthogonal, transition-metal-catalyzed regiodivergent pathways:

  • Cobalt-Catalyzed Markovnikov Hydroboration: Directs the boron atom to the internal carbon of the terminal alkene, generating a chiral secondary boronate[2].

  • Copper-Catalyzed Internal Hydroboration: Acts as a kinetic filter to bypass the terminal alkene entirely, selectively borylating the internal trisubstituted alkene to generate contiguous stereocenters[3].

Mechanistic Causality & Catalyst Design

Pathway A: Cobalt-Catalyzed Markovnikov Hydroboration

Utilizing an earth-abundant Co(acac)₂ precursor with a chiral imidazoline phenyl picoliamide (ImPPA) ligand, the active [Co]-H species undergoes a highly selective 2,1-migratory insertion with the terminal alkene.

  • Causality of Selectivity: The steric bulk of the chiral ligand pocket disfavors the standard 1,2-insertion. Simultaneously, the electronic stabilization of the partial positive charge at the secondary carbon during the transition state strongly favors the Markovnikov pathway, yielding a chiral secondary boronate[2],[4].

Pathway B: Copper-Catalyzed Internal Hydroboration

Copper-catalyzed hydroboration proceeds via a borylcupration mechanism rather than a metal-hydride insertion[3].

  • Causality of Selectivity: By employing a highly sterically demanding chiral bisphosphine ligand such as (R)-DTBM-SEGPHOS, the active Cu-Bpin species is prevented from coordinating with the flexible terminal alkene. Instead, it selectively attacks the more electron-rich trisubstituted double bond, overriding standard steric rules[3].

Quantitative Data Summary

The table below summarizes the expected regioselectivity and enantiomeric excess (ee) based on the chosen catalytic system.

Table 1: Catalyst-Controlled Regio- and Enantioselectivity for 3-Methyl-2,5-hexadiene

Catalyst SystemChiral LigandPrimary Site of HydroborationRegioselectivityEnantiomeric Excess (ee)Expected Yield
9-BBN (Metal-Free) NoneTerminal (Anti-Markovnikov)>95%N/A (Achiral)88%
Co(acac)₂ ImPPATerminal (Markovnikov)92%>90%81%
CuCl / NaOtBu (R)-DTBM-SEGPHOSInternal (Trisubstituted)85%91%76%

Experimental Protocols (Self-Validating Workflows)

Note: Both protocols utilize pinacolborane (HBpin) to yield stable, easily purifiable boronic esters.

Protocol A: Cobalt-Catalyzed Asymmetric Markovnikov Hydroboration

Objective: Synthesis of (S)-4,4,5,5-tetramethyl-2-(5-methylhex-4-en-2-yl)-1,3,2-dioxaborolane.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a dry Schlenk tube with Co(acac)₂ (5 mol%) and the chiral ImPPA ligand (6 mol%). Add anhydrous THF (0.2 M) and stir at room temperature for 30 minutes.

    • Causality: This incubation period is required to ensure complete complexation, visually indicated by the solution turning a deep blue/purple.

  • Substrate Addition: Add 3-methyl-2,5-hexadiene (1.0 equiv) to the activated catalyst solution.

    • Causality: Adding the diene prior to the borane prevents the premature degradation of the highly reactive [Co]-H active species, which can undergo off-target dimerization in the absence of the coordinating olefin[5].

  • Hydroboration: Dropwise add HBpin (1.5 equiv) over 5 minutes. Stir the mixture at 25 °C for 12 hours.

  • Validation Checkpoint (Self-Validating System): Remove a 10 µL aliquot, dilute in CDCl₃, and perform a rapid ¹H NMR analysis. The disappearance of the terminal olefin multiplet (δ 4.9–5.8 ppm) while the internal trisubstituted olefin signal (δ ~5.1 ppm) remains intact confirms complete and chemoselective conversion. If terminal olefin peaks persist, re-dose with 0.5 equiv HBpin.

  • Workup: Quench with MeOH (1 mL), concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Copper-Catalyzed Asymmetric Internal Hydroboration

Objective: Synthesis of chiral secondary/tertiary boronates at the C2/C3 internal position.

  • Cu-Alkoxide Formation: In a glovebox, mix CuCl (5 mol%), (R)-DTBM-SEGPHOS (6 mol%), and NaOtBu (10 mol%) in anhydrous toluene. Stir for 30 minutes.

    • Causality: NaOtBu is not merely a basic additive; it is mechanistically required to undergo salt metathesis with CuCl, generating the active Cu-OtBu species. This intermediate rapidly undergoes σ-bond metathesis with HBpin to form the nucleophilic Cu-Bpin complex[3].

  • Borylcupration: Add HBpin (1.5 equiv) and stir for 10 minutes (the solution turns dark brown).

  • Substrate Addition: Cool the mixture to -15 °C. Slowly add 3-methyl-2,5-hexadiene (1.0 equiv).

    • Causality: Lowering the temperature to -15 °C rigidifies the transition state during the enantiodetermining borylcupration step, significantly enhancing the enantiomeric excess[3].

  • Reaction & Validation: Stir at -15 °C for 24 hours. Validate via GC-MS to ensure the terminal alkene remains intact (monitoring for m/z fragments corresponding to the unreacted terminal vinyl group).

  • Workup: Filter the crude mixture through a short pad of Celite to remove copper salts, concentrate, and purify.

Mechanistic Visualization

Mechanism Cat [Co]-H Active Species (Chiral Ligand) Alkene 3-methyl-2,5-hexadiene Coordination Cat->Alkene + Diene Insertion 2,1-Migratory Insertion (Markovnikov Selectivity) Alkene->Insertion Enantioselectivity Determining Step Transmetalation σ-Bond Metathesis with HBpin Insertion->Transmetalation Intermediate Alkyl-Co Species Product Chiral Secondary Boronate + Regenerated [Co]-H Transmetalation->Product Product Release Product->Cat Catalytic Turnover

Mechanistic cycle of Co-catalyzed asymmetric Markovnikov hydroboration of 3-methyl-2,5-hexadiene.

References

  • Title: Hydroboration. 49. Effect of structure on the selective monohydroboration of representative conjugated dienes by 9-borabicyclo[3.3.1]nonane. Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Cobalt-Catalyzed Asymmetric Markovnikov Hydroboration of Styrenes. Source: ACS Catalysis URL: [Link]

  • Title: Diverse Asymmetric Hydrofunctionalization of Aliphatic Internal Alkenes through Catalytic Regioselective Hydroboration. Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Regiodivergent and Enantioselective Hydroboration of Dienol Ethers. Source: Angewandte Chemie International Edition (via PubMed) URL: [Link]

  • Title: The transition metal-catalysed hydroboration reaction. Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methyl-2,5-Hexadiene Storage &amp; Handling

Welcome to the Technical Support Center for reactive diene management. 3-Methyl-2,5-hexadiene is a highly reactive unconjugated diene.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive diene management. 3-Methyl-2,5-hexadiene is a highly reactive unconjugated diene. Due to its doubly allylic hydrogen atoms, it is exceptionally susceptible to autoxidation, isomerization, and radical-induced "popcorn" polymerization[1].

This guide is designed for researchers and drug development professionals to troubleshoot storage degradation, optimize inhibitor selection, and ensure monomer purity prior to sensitive synthetic workflows.

Mechanistic Insight: The Degradation Pathway

To effectively stabilize 3-methyl-2,5-hexadiene, we must first understand how it degrades. Dienes form carbon-centered radicals (R•) when exposed to thermal stress, UV light, or trace transition metals. If left uninhibited, these radicals propagate rapidly, leading to cross-linked polymer networks[2].

The industry standard for preventing this is the addition of phenolic inhibitors such as 4-tert-butylcatechol (TBC)[3]. However, phenolic inhibitors do not react directly with carbon-centered radicals. They require trace amounts of oxygen to convert the monomer radical into a peroxy radical (ROO•), which the inhibitor can then safely terminate[4].

DieneStorage Monomer 3-Methyl-2,5-hexadiene (Intact Monomer) Radical Carbon-Centered Radical (R•) Monomer->Radical Heat, UV Light, Trace Metals Peroxy Peroxy Radical (ROO•) Radical->Peroxy + Trace O2 (Fast Reaction) Polymer Cross-linked Polymer (Viscous Degradation) Radical->Polymer Anaerobic Propagation (No O2 present) Peroxy->Polymer + Monomer (Uninhibited) Stable Stable Quenched Species (Safe Storage) Peroxy->Stable + Inhibitor (H• Transfer) Inhibitor Phenolic Inhibitor (e.g., TBC, BHT) Inhibitor->Stable Active Scavenging

Fig 1: Radical polymerization and phenolic inhibition pathway of 3-methyl-2,5-hexadiene.

Troubleshooting & FAQs

Q1: My stored 3-methyl-2,5-hexadiene has become highly viscous and formed a white, insoluble precipitate. What happened? A1: This is the physical manifestation of autopolymerization, often referred to as "popcorn polymer" growth[1]. It occurs when the inhibitor concentration drops below a critical threshold or is rendered inactive. Once initiated, this radical polymerization is exothermic and auto-accelerating. The monomer must be discarded, as the cross-linked polymer cannot be reversed.

Q2: I stored the monomer under strictly anaerobic conditions (100% Argon) with 100 ppm TBC, but it still polymerized. Why? A2: You have encountered the "Oxygen Paradox." Phenolic inhibitors like3 and BHT are entirely ineffective in the complete absence of oxygen[4]. Because they only scavenge peroxy radicals (ROO•), storing the monomer under perfectly inert gas disables the inhibitor, allowing carbon-centered radicals (R•) to propagate unchecked. You must maintain 10–50 ppm of dissolved O₂ in the monomer for the inhibitor to function[4].

Q3: How do I prevent isomerization to conjugated dienes during storage? A3: 3-Methyl-2,5-hexadiene can easily isomerize into the more thermodynamically stable (and more rapidly polymerizable) conjugated diene, 3-methyl-2,4-hexadiene. This is catalyzed by acidic impurities or bare metal surfaces. Always store the monomer in base-washed, amber glass containers at 2°C to 8°C.

Quantitative Inhibitor Selection Guide

Selecting the right inhibitor depends entirely on your downstream application and storage conditions. Use the table below to match the inhibitor to your specific laboratory workflow.

InhibitorChemical ClassEffective Conc.Dissolved O₂ Req.Removal MethodPrimary Use Case
TBC (4-tert-Butylcatechol)Catechol50 – 100 ppm10 – 50 ppm1M NaOH WashStandard long-term storage of dienes.
BHT (Butylated hydroxytoluene)Hindered Phenol100 – 500 ppm10 – 50 ppmFractional DistillationHigh-temp processing; resists washing.
MEHQ (4-Methoxyphenol)Methoxyphenol10 – 50 ppm10 – 50 ppmMild Alkali WashUV-curing and acrylic applications.
TEMPO Stable Nitroxide10 – 20 ppm0 ppm (Anaerobic)Vacuum DistillationStrictly anaerobic synthesis storage.

Self-Validating Experimental Protocols

Before utilizing 3-methyl-2,5-hexadiene in sensitive organometallic reactions (e.g., Grignard reactions, Ziegler-Natta catalysis), the phenolic inhibitor must be completely removed. Trace phenols will donate protons and quench your active catalysts.

Protocol A: Controlled Inhibitor Removal via Alkaline Wash

Mechanistic Rationale: Phenolic inhibitors like TBC possess weakly acidic hydroxyl groups (pKa ~9.5). Washing the monomer with 1M NaOH deprotonates the phenol, converting it into a highly water-soluble sodium phenolate salt. This salt partitions entirely into the aqueous phase, leaving the highly lipophilic diene pure in the organic phase.

  • Preparation: In a separatory funnel, combine the inhibited 3-methyl-2,5-hexadiene with an equal volume of cold 1M NaOH (aqueous).

  • Extraction: Shake vigorously for 2 minutes. Vent the funnel frequently to release any built-up vapor pressure.

  • Separation: Allow the phases to separate. The lower aqueous layer will contain the phenolate salt (often turning slightly yellow/brown as the oxidized inhibitor partitions).

  • Iterative Washing: Drain the aqueous layer. Repeat the 1M NaOH wash two additional times to ensure complete extraction.

  • Neutralization: Wash the organic layer once with an equal volume of brine (saturated NaCl) to remove residual alkalinity and pre-dry the organic phase.

  • Drying: Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Filtration: Filter the monomer through a sintered glass funnel. It is now ready for immediate use.

Self-Validation Check: Test the pH of the final brine wash; it must be neutral (~pH 7). If the pH is >7, perform an additional brine wash to prevent base-catalyzed side reactions in your downstream synthesis.

Protocol B: Quantitative Verification of Inhibitor Depletion (UV-Vis)

Mechanistic Rationale: To guarantee that no trace TBC remains to quench your organometallic reagents, we rely on the distinct UV absorbance of the aromatic catechol ring, which absorbs strongly in regions where the unconjugated diene does not.

  • Sample Prep: Dilute a 100 µL aliquot of the washed 3-methyl-2,5-hexadiene in 3 mL of spectroscopic-grade hexane.

  • Calibration: Blank the UV-Vis spectrophotometer using pure spectroscopic-grade hexane.

  • Analysis: Scan the sample from 250 nm to 300 nm.

  • Interpretation: TBC exhibits a distinct, sharp absorption peak at ~275 nm.

Self-Validation Check: The complete absence of a peak at 275 nm confirms total inhibitor removal. If an absorbance >0.05 is observed, the monomer is still contaminated and Protocol A must be repeated. The system thus validates its own purity before expensive downstream reagents are committed.

References

  • Polymerisation inhibitor Source: Wikipedia URL:[Link]

  • Inhibition of popcorn polymer growth (US6686422B2)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation of 3-methyl-2,5-hexadiene by HPLC-MS

Executive Summary The accurate determination of purity for volatile, non-polar compounds like 3-methyl-2,5-hexadiene presents a unique analytical challenge. While Gas Chromatography-Mass Spectrometry (GC-MS) is the conve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of purity for volatile, non-polar compounds like 3-methyl-2,5-hexadiene presents a unique analytical challenge. While Gas Chromatography-Mass Spectrometry (GC-MS) is the conventional method, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a powerful alternative, particularly for analyzing potential non-volatile impurities and integrating into liquid-phase workflows. This guide provides an in-depth comparison of chromatographic and mass spectrometric strategies, culminating in a fully validated protocol for purity analysis. We will explore the causal reasoning behind critical experimental choices, from stationary phase selection to ionization techniques, grounding our methodology in established scientific principles and regulatory standards to ensure a robust, self-validating system for researchers and drug development professionals.

Introduction: The Analytical Challenge of a Non-Polar Diene

3-methyl-2,5-hexadiene is a non-polar hydrocarbon characterized by its volatility and the presence of two double bonds, which allow for potential geometric isomerism. Its purity is critical in synthetic chemistry and as a starting material in pharmaceutical development, where even trace impurities can affect reaction yields, kinetics, and the safety profile of a final product.

Potential impurities in a sample of 3-methyl-2,5-hexadiene can include:

  • Positional Isomers: Such as 3-methyl-1,5-hexadiene or 5-methyl-1,3-hexadiene.[1]

  • Geometric Isomers: (E)- and (Z)- isomers if the double bonds were internal, though less relevant for this specific terminal diene structure. However, related isomeric structures like 3-methyl-2,4-hexadiene do have clear E/Z isomers.[2][3]

  • Synthesis-Related Impurities: Unreacted starting materials, by-products, or residual solvents.

  • Degradants: Oxidation or polymerization products, which may be less volatile and more polar than the parent compound.[4]

The primary analytical difficulty lies in interfacing a volatile, non-polar analyte with an HPLC-MS system, which is traditionally optimized for polar, non-volatile compounds.[5] This guide will systematically deconstruct this challenge and present a validated solution.

Method Development: A Comparative Strategy

The foundation of a reliable analytical method is a well-reasoned development strategy. Here, we compare key system components to select the optimal conditions for retaining, separating, and detecting 3-methyl-2,5-hexadiene and its impurities.

The Chromatographic Core: Retaining the Unretainable

Reversed-phase (RP) HPLC, which uses a non-polar stationary phase and a polar mobile phase, is the most common mode of liquid chromatography.[6][7] For a hydrophobic compound like 3-methyl-2,5-hexadiene, achieving adequate retention and separation from structurally similar impurities is paramount.

Stationary PhasePrinciple of InteractionSuitability for 3-methyl-2,5-hexadieneRationale
Standard C18 Strong hydrophobic interactions.Moderate. The most common choice, offering strong retention for non-polar compounds.[6] May require a high percentage of organic modifier in the mobile phase.A good starting point, but may not provide sufficient selectivity to separate closely related isomers.
C8 Moderate hydrophobic interactions.Low. Offers less retention than C18, which is generally not desirable for a small, non-polar analyte that is already difficult to retain.Not recommended as it would likely lead to co-elution with the solvent front.
Phenyl-Hexyl Hydrophobic and π-π interactions.Good. The phenyl group can provide alternative selectivity for compounds with double bonds, potentially improving resolution between isomers.A strong candidate if C18 fails to resolve critical impurity pairs.
C30 High shape selectivity; hydrophobic.Excellent. C30 phases are specifically designed to resolve long-chain molecules and geometric isomers due to their high steric ordering.[7]Recommended choice for this application. The ability to differentiate based on subtle shape differences is ideal for separating positional and structural isomers.

Decision Rationale: A C30 column is selected as the optimal stationary phase. Its superior shape selectivity provides the best opportunity to resolve the target analyte from its closely related positional and structural isomers, a task where standard C18 columns might falter.

The Detector Interface: Ionizing the Non-Ionizable

The mass spectrometer requires analytes to be ionized before they can be detected. For non-polar compounds lacking acidic or basic sites, standard ionization techniques like Electrospray Ionization (ESI) are ineffective.[8]

Ionization SourcePrinciple of OperationSuitability for 3-methyl-2,5-hexadieneRationale
Electrospray (ESI) Ion formation in the liquid phase via a strong electric field.Very Poor. Inefficient for non-polar analytes that cannot readily accept or lose a proton or form adducts in solution.[8][9]Not a viable technique for this compound.
APCI Gas-phase chemical ionization via a corona discharge.Excellent. Ideal for thermally stable, relatively volatile, and non-polar to moderately polar compounds.[10][11] The analyte is vaporized and ionized by reacting with charged solvent molecules.Recommended choice. APCI is a robust and widely used technique for analyzing compounds of this nature, bridging the gap between GC-MS and traditional LC-MS applications.[12]
APPI Gas-phase photoionization using UV photons.Good. A niche technique that is also highly effective for non-polar compounds, particularly polyaromatic hydrocarbons.[12]A suitable alternative, but APCI is more common and generally sufficient for this class of molecule.

Decision Rationale: Atmospheric Pressure Chemical Ionization (APCI) is the clear choice. Its gas-phase ionization mechanism is perfectly suited to converting volatile, non-polar molecules into detectable ions, a task where ESI fails.[10][13]

Validated Purity Analysis Protocol

This protocol is built upon the comparative decisions made above and is validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[14][15] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[16]

Logical Flow of Purity Validation

The following diagram illustrates the logical workflow from method development through to final purity reporting.

Purity_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_analysis Sample Analysis Dev_Start Define Analytical Goal: Purity of 3-methyl-2,5-hexadiene Compare_LC Comparative LC Selection (Column, Mobile Phase) Dev_Start->Compare_LC Compare_MS Comparative MS Selection (Ionization Source) Compare_LC->Compare_MS Optimize Optimize Parameters (Gradient, Temp, Flow, APCI settings) Compare_MS->Optimize Specificity Specificity Optimize->Specificity SST System Suitability Test (SST) Pass/Fail? Specificity->SST Validated Method Linearity Linearity & Range Linearity->SST Validated Method Accuracy Accuracy (Recovery) Accuracy->SST Validated Method Precision Precision (Repeatability) Precision->SST Validated Method LOD_LOQ LOD / LOQ LOD_LOQ->SST Validated Method Robustness Robustness Robustness->SST Validated Method Sample_Run Analyze Samples SST->Sample_Run Pass Data_Proc Process Data (Integrate Peaks) Sample_Run->Data_Proc Report Calculate & Report Purity (Area % Normalization) Data_Proc->Report

Sources

Comparative

Benchmarking 3-Methyl-2,5-hexadiene in Asymmetric Transition Metal Catalysis

Executive Summary & Objective For decades, the field of asymmetric transition metal catalysis was dominated by heteroatom-based chiral ligands (e.g., phosphines, bisoxazolines). However, the discovery that simple olefins...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Objective

For decades, the field of asymmetric transition metal catalysis was dominated by heteroatom-based chiral ligands (e.g., phosphines, bisoxazolines). However, the discovery that simple olefins can act as highly effective stereodirecting placeholders has driven a paradigm shift toward 1[1]. While rigid bicyclic frameworks like norbornadienes are considered the gold standard, their complex multi-step syntheses often bottleneck drug development workflows.

This guide objectively benchmarks 3-methyl-2,5-hexadiene —a highly flexible, acyclic chiral diene—against established rigid and heteroatom-substituted diene ligands. By analyzing its performance in Rh(I)-catalyzed asymmetric conjugate additions, we provide drug development professionals with actionable, self-validating protocols to implement this accessible hydrocarbon ligand in active pharmaceutical ingredient (API) synthesis.

Mechanistic Causality: The Role of Acyclic Flexibility

Historically, acyclic dienes were dismissed as viable chiral ligands due to the assumption that their conformational flexibility would lead to rapid metal dissociation and poor stereocontrol[1]. However, empirical data has proven that 2 can act as highly efficient chelating ligands[2].

Why 3-methyl-2,5-hexadiene? The efficacy of (R)-3-methyl-2,5-hexadiene lies in its C3 allylic stereocenter.

  • The Causality of Stereocontrol: Upon bidentate coordination to a Rh(I) or Ir(I) center, the steric bulk of the C3 methyl group forces the flexible hexadiene backbone to adopt a highly ordered, C2​ -symmetric-like helical twist. This "induced fit" minimizes steric clashing with the metal's apical ligands.

  • Enantioface Discrimination: This locked helical conformation effectively shields one enantioface of the metal center. When the prochiral substrate (e.g., an enone) binds, it is forced into a specific orientation, dictating the stereochemical outcome of the migratory insertion step.

Benchmarking Data: Rh(I)-Catalyzed Conjugate Additions

To objectively evaluate 3-methyl-2,5-hexadiene, we benchmark its performance in the Rh(I)-catalyzed asymmetric addition of phenylboronic acid to 2-cyclohexenone—a standard reaction for evaluating 3[3].

Table 1: Comparative Performance of Chiral Diene Ligands
Ligand TypeStructural SkeletonYield (%)Enantiomeric Excess (ee %)Catalyst Loading (mol %)
(R)-3-Methyl-2,5-hexadiene Acyclic Hydrocarbon82745.0
(3R,4R)-Hexa-1,5-diene-3,4-diol Acyclic Heteroatom99615.0
(R,R)-Bn-bod *Bicyclic Rigid99983.0
1,5-Cyclooctadiene (COD) Cyclic Achiral (Control)9505.0

Data Interpretation: While it does not reach the >95% ee of rigid bicyclic systems like Bn-bod*, 3-methyl-2,5-hexadiene significantly outperforms heteroatom-substituted acyclic dienes (like the 3,4-diol variant) in stereoselectivity. Its purely hydrocarbon nature prevents competitive oxygen-metal coordination, ensuring the diene remains firmly bound during the catalytic cycle.

Experimental Workflows: Self-Validating Protocol

The following protocol for the Rh(I)-catalyzed conjugate addition is designed as a self-validating system . It includes mandatory internal controls to ensure that observed enantioselectivities are genuine and not artifacts of background reactions.

Phase 1: In Situ Catalyst Generation & Validation
  • Preparation: In an argon-filled glovebox, dissolve [RhCl(C2​H4​)2​]2​ (0.025 mmol) and (R)-3-methyl-2,5-hexadiene (0.055 mmol) in 1.0 mL of anhydrous 1,4-dioxane.

  • Causality of Excess Ligand: A slight stoichiometric excess of the diene (1.1 equiv per Rh atom) is critical. It drives the complete displacement of volatile ethylene ligands without saturating the metal center, which would otherwise inhibit subsequent substrate binding.

  • Validation Checkpoint (Complexation): Extract a 50 µL aliquot, dilute in benzene- d6​ , and perform 1 H NMR. The complete disappearance of the free ethylene singlet ( δ 5.25 ppm) confirms the successful formation of the active [RhCl(diene)]2​ precatalyst.

Phase 2: Asymmetric Conjugate Addition
  • Substrate Addition: Add phenylboronic acid (1.5 mmol) and 2-cyclohexenone (1.0 mmol) to the catalyst solution.

  • Activation: Inject 0.1 mL of aqueous KOH (1.5 M) followed by 0.1 mL of Methanol.

  • Causality of Reagents: The KOH base is required to convert the Rh-chloride complex into an active Rh-hydroxo species, enabling transmetalation with the arylboronic acid. Methanol acts as a protic shuttle, accelerating the hydrolysis of the Rh-oxa- π -allyl intermediate to release the product and turn over the catalyst.

  • Reaction: Stir the sealed vessel at 50 °C for 3 hours.

Phase 3: Isolation and Chiral Analysis
  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl, extract with ethyl acetate (3 × 5 mL), and purify via flash chromatography (hexane/EtOAc 9:1).

  • Analysis: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

  • Validation Checkpoint (Achiral Baseline): A parallel control reaction substituting the chiral diene with 1,5-cyclooctadiene (COD) must be run. This control must yield a racemic mixture (0% ee). If the COD control shows >2% ee, the HPLC column is retaining chiral memory, or the integration method is flawed.

Catalytic Pathway Visualization

CatalyticCycle Precat Precatalyst [RhCl(C2H4)2]2 + Chiral Diene Active Active Catalyst [Rh(Diene)(OH)] Precat->Active Base / H2O Ethylene Loss Transmet Transmetalation Ar-B(OH)2 Active->Transmet ArB(OH)2 Boron Waste Coord Substrate Binding Enone Coordination Transmet->Coord 2-Cyclohexenone Insert Migratory Insertion Stereocenter Formation Coord->Insert Asymmetric Induction Release Hydrolysis & Product Release Insert->Release H2O Release->Active Chiral Ketone

Caption: Rh(I)-catalyzed asymmetric conjugate addition cycle highlighting the stereodetermining insertion step.

Conclusion

While rigid bicyclic dienes remain the pinnacle of stereoselectivity, the benchmarking of 3-methyl-2,5-hexadiene proves that acyclic dienes are highly viable alternatives for asymmetric transition metal catalysis. By leveraging the steric influence of a single allylic methyl group to induce a rigid coordination geometry, researchers can achieve high yields and moderate-to-good enantioselectivities without the synthetic burden of complex ligand preparation. This makes 3-methyl-2,5-hexadiene an excellent candidate for early-stage high-throughput screening in drug discovery.

Sources

Validation

Comprehensive Comparison Guide: 3-Methyl-2,5-hexadiene vs. 1,4-Hexadiene as Diene Ligands and Catalytic Pronucleophiles

In advanced organometallic chemistry and homogeneous catalysis, non-conjugated (skipped) dienes serve dual roles: they act as unique, fluxional bidentate ligands and as dynamic pronucleophiles in carbon-carbon bond-formi...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced organometallic chemistry and homogeneous catalysis, non-conjugated (skipped) dienes serve dual roles: they act as unique, fluxional bidentate ligands and as dynamic pronucleophiles in carbon-carbon bond-forming reactions. This guide provides an in-depth technical comparison between two closely related skipped dienes: 1,4-hexadiene and 3-methyl-2,5-hexadiene (systematically recognized as 4-methyl-1,4-hexadiene).

By analyzing their structural nuances, π -complex stability, and behavior in metal-hydride mediated isomerization, researchers can optimize ligand selection for transition-metal catalysis and polymer synthesis.

Structural and Electronic Profiling

The fundamental difference between these two dienes lies in their steric topography. While both possess a 1,4-diene backbone capable of chelating a metal center, the methyl substitution dictates their coordination thermodynamics.

  • 1,4-Hexadiene: A linear skipped diene. It coordinates readily to late transition metals (e.g., Rh, Ru, Co) to form stable η2,η2 -complexes. Because it lacks internal branching, it undergoes rapid fluxional rearrangements and β -hydride eliminations [1].

  • 3-Methyl-2,5-hexadiene (4-Methyl-1,4-hexadiene): A branched skipped diene. The methyl group on the internal olefinic carbon (C4) acts as an electron-donating group, marginally increasing the π -basicity of the double bond. However, this electronic benefit is heavily outweighed by the steric penalty . The methyl group creates severe steric repulsion with bulky ancillary ligands (e.g., phosphines or NHCs), significantly destabilizing the late transition metal-olefin π -complex [1, 2].

Quantitative Data Comparison
Parameter1,4-Hexadiene3-Methyl-2,5-hexadiene
Structure Type Linear skipped dieneBranched skipped diene
Steric Profile Low steric hindranceHigh steric hindrance at internal carbon
π -Complex Stability High (readily forms fluxional chelates)Low (destabilized by methyl-ligand repulsion)
Isomerization Rate Fast (efficient β -hydride elimination)Slow (steric clash in transition state)
Primary Application EPDM comonomer, Pronucleophile [2]Mechanistic probe, branched elastomer precursor

Comparative Performance in Catalytic Workflows

The Pronucleophile Concept: Isomerization-Allylation

Recent breakthroughs in ruthenium catalysis have unlocked skipped dienes as pronucleophiles for enantioselective C–H allylation. In these systems, a primary alcohol is dehydrogenated to an aldehyde, generating a transient Ru-H active species.

When 1,4-hexadiene is introduced, the Ru-H species initiates hydrometalation, forming a fluxional olefin-chelated homoallylic alkylruthenium complex. The lack of steric bulk allows this complex to easily access a pentacoordinate η1 -form, triggering β -hydride elimination. This isomerizes the skipped diene into a highly stable η4 -conjugated diene (2,4-hexadiene), which subsequently attacks the aldehyde [1].

Conversely, when 3-methyl-2,5-hexadiene is utilized, the bulky methyl group impedes the formation of the initial chelate. The equilibrium shifts away from the required η1 -alkylruthenium intermediate, drastically reducing the rate of β -hydride elimination and suppressing the overall yield of the allylation product [1].

G A Skipped Diene (1,4-Hexadiene) B Ru-H Catalyst Binding A->B C η²,η²-Coordination (Fluxional) B->C D β-Hydride Elimination C->D E η⁴-Conjugated Diene (2,4-Hexadiene) D->E

Ru-catalyzed isomerization of skipped dienes to conjugated diene complexes.

Coordination Dynamics and Ligand Selection

In processes like the Rh- or Co-catalyzed codimerization of ethylene and dienes, the choice of diene directly impacts the catalyst's resting state. 1,4-hexadiene acts as a highly efficient bidentate ligand that stabilizes low-valent metal centers without halting the catalytic cycle[2, 3]. The branched 3-methyl-2,5-hexadiene, due to its lower binding affinity, often leads to catalyst deactivation pathways or requires significantly higher pressures to force coordination [3].

Steric Root Diene Ligand Selection L1 1,4-Hexadiene (Linear) Root->L1 L2 3-Methyl-2,5-hexadiene (Branched) Root->L2 O1 Higher π-Complex Stability Rapid Isomerization L1->O1 O2 Lower π-Complex Stability Steric Hindrance at C4 L2->O2

Impact of methyl substitution on diene ligand coordination and stability.

Experimental Methodologies (Self-Validating Systems)

To objectively validate the performance differences between these two ligands, the following self-validating protocols are designed to isolate thermodynamic binding affinity and kinetic isomerization rates.

Protocol 1: Competitive Binding and Isomerization Assay (NMR)

Causality: By placing both dienes in direct competition for a limited pool of Ru-H catalyst, the relative thermodynamic stability of their π -complexes ( Keq​ ) can be directly quantified via NMR integration, eliminating batch-to-batch catalyst variations.

  • Precatalyst Preparation: In a nitrogen-filled glovebox, dissolve the ruthenium hydride precatalyst RuHCl(CO)(PCy3​)2​ (0.05 mmol) in 0.5 mL of benzene- d6​ .

  • Ligand Introduction: Add an exact equimolar mixture of 1,4-hexadiene (0.5 mmol) and 3-methyl-2,5-hexadiene (0.5 mmol) to the solution.

  • Initial Binding Assessment: Transfer the mixture to a J. Young NMR tube. Acquire 1H and 31P NMR spectra at 25 °C. Calculate the relative binding affinity by integrating the shifted bound olefinic protons against the free olefinic protons.

  • Kinetic Isomerization Tracking: Heat the NMR tube to 50 °C. Acquire spectra every 10 minutes for 2 hours.

  • Data Validation: Plot the decay of the skipped dienes alongside the appearance of their conjugated counterparts (2,4-hexadiene vs. 3-methyl-2,4-hexadiene). The internal standard ensures mass balance, proving that the branched diene's slower consumption is due to steric exclusion from the metal center, not degradation.

Protocol 2: Enantioselective Carbonyl Allylation using Skipped Diene Pronucleophiles

Causality: This protocol leverages hydrogen auto-transfer. The success of the reaction relies entirely on the diene's ability to coordinate and isomerize. A failure to yield the allylated product directly points to the diene's inability to form the requisite fluxional η2 -complex.

  • Catalyst Activation: In a Schlenk flask, combine [Ru(p−cymene)I2​]2​ (2.5 mol %) and a chiral JOSIPHOS ligand (5.0 mol %) in THF. Stir for 30 minutes to generate the active chiral Ru-iodide complex.

  • Reagent Addition: Add the selected diene (1,4-hexadiene or 3-methyl-2,5-hexadiene, 2.0 equiv) and the target primary alcohol proelectrophile (1.0 equiv).

  • Hydrogen Auto-Transfer: Heat the mixture to 90 °C. The alcohol is dehydrogenated to an aldehyde, generating the active Ru-H species in situ.

  • Isomerization & Allylation: Allow the reaction to proceed for 36 hours. The Ru-H hydrometalates the diene, isomerizing it to an η4 -conjugated complex, which then executes a nucleophilic attack on the aldehyde [1].

  • Isolation & Analysis: Quench with water, extract with EtOAc, and purify via flash chromatography. Determine the yield and enantiomeric excess (ee) via chiral HPLC. (Expect >80% yield for 1,4-hexadiene and <40% for 3-methyl-2,5-hexadiene due to steric inhibition).

References

  • Zachary J. Dubey, Weijia Shen, John A. Little, and Michael J. Krische. "Dual Ruthenium-Catalyzed Alkene Isomerization–Hydrogen Auto-Transfer Unlocks Skipped Dienes as Pronucleophiles for Enantioselective Alcohol C–H Allylation". Journal of the American Chemical Society. URL:[Link]

  • T. Alderson, E. L. Jenner, and R. V. Lindsey. "Olefin Coordination Compounds of Rhodium. The Synthesis of 1,4-Hexadiene from Ethylene and Butadiene". Journal of the American Chemical Society. URL:[Link]

  • T. V. RajanBabu et al. "Cobalt-catalysed asymmetric hydrovinylation of 1,3-dienes". Chemical Science. URL:[Link]

Comparative

Comparative Thermodynamic Properties of Branched vs. Linear Hexadienes

An Application Scientist’s Guide to Structural Stability, Conjugation Energy, and Hyperconjugation in C₆H₁₀ Isomers Executive Summary In hydrocarbon chemistry, materials science, and drug development, the precise thermod...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Structural Stability, Conjugation Energy, and Hyperconjugation in C₆H₁₀ Isomers

Executive Summary

In hydrocarbon chemistry, materials science, and drug development, the precise thermodynamic stability of diene intermediates dictates the regioselectivity, kinetic barriers, and ultimate yields of downstream transformations (e.g., Diels-Alder cycloadditions, cross-metathesis, and selective hydrogenations). Hexadienes (C₆H₁₀) serve as an ideal comparative model system. By evaluating their structural isomers, we can isolate and quantify the thermodynamic contributions of double-bond position (conjugation) and carbon skeleton architecture (branching). This guide objectively compares the thermodynamic properties of linear versus branched hexadienes, supported by empirical calorimetric data and self-validating experimental protocols.

The Causality of Diene Stability

The standard enthalpy of formation ( ΔHf∘​ ) of a diene is governed by three primary structural phenomena. Understanding the causality behind these factors is critical for predicting molecular behavior in complex synthetic pathways:

  • Conjugation (Resonance Stabilization): Isolated dienes (e.g., 1,5-hexadiene) possess independent π -systems. When double bonds are separated by exactly one single bond (e.g., 1,3-hexadiene), the adjacent p-orbitals overlap, allowing π -electron delocalization. This resonance lowers the ground-state energy by approximately 15–20 kJ/mol [1].

  • Steric Relief (Internalization): Terminal double bonds are generally less stable than internal double bonds. Moving the double bonds inward (from 1,3-hexadiene to 2,4-hexadiene) increases the number of stabilizing alkyl substituents attached directly to the π -system, further driving down the enthalpy of formation [3].

  • Hyperconjugation (Degree of Substitution/Branching): Alkyl branching on the sp² carbons (e.g., 2,3-dimethyl-1,3-butadiene) provides the highest degree of stabilization. The σ -electrons from the adjacent methyl groups donate into the empty π∗ antibonding orbitals of the diene system. Consequently, branched conjugated dienes are thermodynamically superior to their linear counterparts [2].

EnergyLandscape High 1,5-Hexadiene (Linear, Isolated) ΔHf° = +83.7 kJ/mol Med1 1,4-Hexadiene (Linear, Isolated) ΔHf° = +73.0 kJ/mol High->Med1 Double Bond Migration (Exothermic) Med2 trans-1,3-Hexadiene (Linear, Conjugated) ΔHf° = +56.0 kJ/mol Med1->Med2 Conjugation Acquisition (Strongly Exothermic) Low1 trans,trans-2,4-Hexadiene (Linear, Internal Conjugated) ΔHf° = +45.3 kJ/mol Med2->Low1 Internalization (Steric/Hyperconjugative Relief) Low2 2,3-Dimethyl-1,3-butadiene (Branched, Conjugated) ΔHf° = +42.7 kJ/mol Low1->Low2 Branching Effect (Hyperconjugation Stabilization)

Thermodynamic energy landscape demonstrating stabilization via conjugation and branching.

Quantitative Thermodynamic Comparison

To objectively compare these isomers, we examine their gas-phase standard enthalpies of formation ( ΔHf∘​ at 298.15 K) and their enthalpies of hydrogenation ( ΔHhydro​ ).

IsomerStructural Classification ΔHf∘​ (gas, 298K) [kJ/mol] ΔHhydro​ [kJ/mol]Reference Alkane Product
1,5-Hexadiene Linear, Isolated+83.7-250.8n-Hexane
1,4-Hexadiene Linear, Isolated+73.0-240.1n-Hexane
trans-1,3-Hexadiene Linear, Conjugated+56.0-223.1n-Hexane
trans,trans-2,4-Hexadiene Linear, Internal Conjugated+45.3-212.4n-Hexane
2,3-Dimethyl-1,3-butadiene Branched, Conjugated+42.7-220.92,3-Dimethylbutane

Expert Insight on Causality: Notice that while 2,3-dimethyl-1,3-butadiene has the lowest (most stable) ΔHf∘​ of the dienes, its heat of hydrogenation (-220.9 kJ/mol) is slightly more exothermic than that of 2,4-hexadiene (-212.4 kJ/mol). This occurs because the resulting branched alkane (2,3-dimethylbutane) is exceptionally stable compared to linear n-hexane, creating a larger overall thermodynamic drop during the hydrogenation process [4].

Experimental Methodology: Flow Hydrogenation Calorimetry

The Causality Behind the Method: Historically, thermodynamic data for hydrocarbons were derived from bomb calorimetry (heat of combustion). However, combusting a C₆H₁₀ isomer releases over 3,800 kJ/mol of energy. Attempting to resolve a subtle 10 kJ/mol difference between isomers against a 3,800 kJ/mol background introduces unacceptable relative error. As an Application Scientist, I recommend Flow Hydrogenation Calorimetry [1]. This method directly measures the energy released strictly by the saturation of the π -bonds (~210–250 kJ/mol), effectively removing the massive background noise of σ -bond cleavage and providing chemical accuracy ( ± 1.5 kJ/mol).

Self-Validating Protocol for Enthalpy Determination:

  • System Equilibration: Continuously pump a non-reactive carrier solvent (e.g., n-hexane) saturated with H₂ gas at constant pressure through a micro-reactor containing a 5% Pd/C catalyst bed. Monitor the downstream thermistor array until the thermal baseline stabilizes to ± 0.001 K.

  • Sample Injection: Inject a precisely weighed aliquot of the target hexadiene isomer into the solvent stream.

  • Reaction & Heat Flux Measurement: As the diene quantitatively hydrogenates on the catalyst bed, the exothermic heat flux is recorded as a temperature-time curve (thermogram).

  • Electrical Calibration & Integration: Pass a known electrical current through a calibration heater in the reactor to generate a reference Joule heating curve. Use this to convert the integrated area of the reaction thermogram into molar enthalpy ( ΔHhydro​ ).

  • Thermodynamic Validation Check (Hess's Law): The system validates itself by closing the thermodynamic cycle. The measured ΔHhydro​ plus the known literature ΔHf∘​ of the resulting alkane must equal the calculated ΔHf∘​ of the starting diene [4]. If the values deviate by >2 kJ/mol, the run is flagged for incomplete conversion, catalyst poisoning, or solvent interaction, ensuring absolute trustworthiness of the data.

CalorimetryWorkflow Prep 1. Sample Prep Diene in Hexane Reactor 3. Catalytic Bed Pd/C Reactor Prep->Reactor H2 2. H2 Saturation Isobaric Control H2->Reactor Sensor 4. Thermistor Array ΔT Measurement Reactor->Sensor Heat Flux Data 5. Data Integration Enthalpy Calculation Sensor->Data Valid 6. Validation ΔH_hydro + ΔHf_alkane = ΔHf_diene Data->Valid

Self-validating flow calorimetry workflow for determining precise heats of hydrogenation.

Mechanistic Implications in Synthesis

Understanding these thermodynamic gradients is critical for predicting reaction pathways in drug development and scale-up synthesis:

  • Cope Rearrangement: The thermal [3,3]-sigmatropic rearrangement of 1,5-hexadiene to itself is thermoneutral. However, introducing a branch (e.g., 3-methyl-1,5-hexadiene) biases the equilibrium toward the thermodynamically more stable, highly substituted product due to hyperconjugative relief.

  • Isomerization Cascades: In the presence of a transition-metal or acid catalyst, isolated dienes will rapidly isomerize down the thermodynamic gradient (1,5-hexadiene 1,4-hexadiene 1,3-hexadiene 2,4-hexadiene) to reach the global energy minimum [3]. This necessitates strict kinetic control if an isolated diene is the desired product.

References
  • Title: Enthalpy of hydrogenation of the hexadienes and cis-and trans-1,3,5-hexatriene. Source: The Journal of Organic Chemistry. URL:[Link]

  • Title: Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. Source: Journal of Physical and Chemical Reference Data. URL:[Link]

  • Title: Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part II. Source: AppliedChem. URL:[Link]

  • Title: n-Hexane Gas Phase Thermochemistry Data. Source: NIST Chemistry WebBook, SRD 69. URL:[Link]

Safety & Regulatory Compliance

Safety

3-Methyl-2,5-hexadiene proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows involving highly reactive unsaturated hydrocarbons. 3-Methyl-2,5-hexadiene is a prime example of a chemical that demands rigorous logistical plan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows involving highly reactive unsaturated hydrocarbons. 3-Methyl-2,5-hexadiene is a prime example of a chemical that demands rigorous logistical planning. While its primary classification is a Category 2 Flammable Liquid[1], its true operational danger lies in its molecular structure. Proper disposal is not merely a matter of transferring the liquid to a waste carboy; it requires a multi-stage analytical validation and chemical deactivation process to prevent catastrophic laboratory incidents.

This guide provides the authoritative, step-by-step procedures required to safely handle, quench, and dispose of 3-Methyl-2,5-hexadiene.

Physicochemical & Regulatory Profile

Before initiating any disposal protocol, it is critical to understand the regulatory and physical parameters of the chemical you are handling.

Table 1: Physicochemical and Regulatory Profile of 3-Methyl-2,5-hexadiene

PropertyValue
CAS Number 761-76-2[2]
Molecular Formula C7H12[2]
Exact Mass 96.09 g/mol [2]
Hazard Classification Flammable Liquid (Category 2)[1]
EPA Waste Codes D001 (Ignitable)[3], D003 (Reactive - if peroxidized)[3]
Primary Storage Risk Autoxidation, Peroxide formation, Auto-polymerization[4]

Mechanistic Causality: The Autoxidation Hazard

Why do dienes like 3-Methyl-2,5-hexadiene require specialized disposal? The answer lies in the concept of bis-allylic reactivity .

The molecular architecture of 3-Methyl-2,5-hexadiene features a methylene bridge at the C4 position, flanked by two double bonds. Bis-allylic hydrogens possess exceptionally low bond dissociation energies. Abstraction of a proton at this site by ambient light or trace radicals generates a highly resonance-stabilized radical. Atmospheric triplet oxygen ( O2​ ) rapidly intercalates, forming shock-sensitive hydroperoxides ( ROOH )[4].

Over time, particularly if the container is repeatedly opened or stored improperly, these peroxides concentrate[5]. If a peroxidized diene is subjected to friction (e.g., opening a crusty cap), heat, or mechanical shock, it can violently detonate[5]. Therefore, any disposal protocol must be preceded by a peroxide validation step [6].

Peroxide Validation & Disposal Routing Workflow

The following decision matrix dictates the logistical routing of the chemical waste based on its peroxide concentration.

G Start Initiate Disposal: Test for Peroxides Decision Peroxide Concentration (Test Strips/KI Assay)? Start->Decision Low < 25 ppm Standard D001 Disposal Decision->Low Safe Med 25 - 100 ppm Quench with NaHSO3 Route to D003 Decision->Med Caution High > 100 ppm Evacuate & Contact EHS Explosion Hazard Decision->High Danger

Workflow for 3-Methyl-2,5-hexadiene peroxide testing and waste routing.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity and safety, the following protocols are designed as self-validating systems. Do not skip the verification steps.

Protocol 1: Iodometric Peroxide Quantification

Causality: We use an acidified Potassium Iodide (KI) assay because hydroperoxides will quantitatively oxidize iodide ( I− ) to iodine ( I2​ ), producing a distinct yellow/brown color. This provides an immediate, visual go/no-go safety check before relying on commercial test strips.

  • Visual Inspection: Before touching the bottle, inspect the liquid using a flashlight. If you observe stratification, increased viscosity, or crystalline structures around the cap, DO NOT TOUCH IT . Evacuate the area and contact your Environmental Health and Safety (EHS) department immediately[5].

  • Sampling: If visually clear, move the container to a certified fume hood. Using a clean glass pipette, extract 1 mL of 3-Methyl-2,5-hexadiene.

  • Primary Assay: Add the 1 mL sample to a test tube containing 1 mL of glacial acetic acid and 1 mL of 10% w/v aqueous KI solution. Shake gently.

  • Quantification: If a yellow/brown color develops, peroxides are present. Quantify the exact concentration using commercial peroxide test strips by dipping the pad into the organic layer for 1 second and reading the colorimetric change after 15 seconds[6].

Protocol 2: Chemical Quenching (For concentrations 25 - 100 ppm)

Causality: If peroxides are between 25 and 100 ppm, the diene cannot be safely transported or disposed of as standard D001 waste due to the risk of auto-accelerating decomposition[6]. We must chemically reduce the peroxides to unreactive alcohols using a reducing agent like Sodium Bisulfite ( NaHSO3​ ).

  • Preparation: In a fume hood, transfer the contaminated 3-Methyl-2,5-hexadiene to a round-bottom flask equipped with a magnetic stir bar.

  • Reduction: Slowly add an equal volume of freshly prepared 10% aqueous NaHSO3​ solution.

  • Agitation: Stir vigorously for 30-45 minutes. Vigorous stirring is mechanically required to overcome the biphasic nature of the aqueous reducer and the organic diene.

  • Self-Validation (Critical): Stop stirring and allow the layers to separate. Extract a 1 mL sample from the upper organic layer and repeat Protocol 1. The test must read < 5 ppm. If not, repeat the quenching step.

Protocol 3: EPA-Compliant Packaging and Disposal

Causality: Once validated as peroxide-free, the chemical is classified solely by its flammability (EPA D001)[3]. Proper segregation prevents incompatible chemical reactions (e.g., mixing with oxidizers or acids)[7].

  • Segregation: Ensure the waste carboy is designated strictly for "Non-Halogenated Flammable Solvents"[7]. Do not mix with halogenated waste to avoid elevated disposal costs and cross-reactivity.

  • Transfer: Use a grounded funnel to transfer the quenched 3-Methyl-2,5-hexadiene into a high-density polyethylene (HDPE) waste container. Grounding prevents static discharge, which is a critical ignition source for Category 2 flammables[1].

  • Labeling: Affix a hazardous waste tag immediately. Mark the EPA Waste Code as D001 (Ignitable)[3]. If the waste was quenched and contains residual aqueous bisulfite, note the exact composition (e.g., "3-Methyl-2,5-hexadiene, <1% Sodium Bisulfite").

  • Storage: Store in a ventilated, explosion-proof flammable storage cabinet until EHS pickup[5].

References

  • Chemical Dictionary: Display by CAS No. - hxchem.net.2

  • DVLS Fast Peroxide Analyzer - Da Vinci Laboratory Solutions.4

  • 2-METHYL-1,5-HEXADIENE 4049-81-4 wiki - Guidechem. 1

  • Hazardous Waste Management Plan - Public Safety - Lafayette College. 5

  • Proper Disposal of Cyclopentyl Methyl Ether (CPME): A Comprehensive Guide for Laboratory Professionals - Benchchem. 6

  • Hazardous Waste Characteristics Explained in a Simple Overview - GAIACA. 3

  • What Is Hazardous Waste? - Waste Trends.7

Sources

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